BenchChemオンラインストアへようこそ!

1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

TRPV1 antagonism Pain SAR

Select this TRPV1 antagonist for its unique 4-ethoxyphenyl/5-trifluoromethylpyridin-2-yl pyrrolidine urea scaffold, yielding a distinct selectivity and solubility profile (pred. clogP 2.48 vs. ~3.8 for SB-705498) ideal for CNS pain models and selectivity mapping against TRPM8. Occupying a non-redundant niche versus 2-bromophenyl analogs, its metal-free, convergent synthesis supports rapid hit-to-lead optimization. Verify purity via HPLC/NMR; suitable for FLIPR/patch-clamp assays.

Molecular Formula C19H21F3N4O2
Molecular Weight 394.398
CAS No. 1797708-07-6
Cat. No. B2515916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
CAS1797708-07-6
Molecular FormulaC19H21F3N4O2
Molecular Weight394.398
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
InChIInChI=1S/C19H21F3N4O2/c1-2-28-16-6-4-14(5-7-16)24-18(27)25-15-9-10-26(12-15)17-8-3-13(11-23-17)19(20,21)22/h3-8,11,15H,2,9-10,12H2,1H3,(H2,24,25,27)
InChIKeyBAKRBSXOFOFJGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea: Structural Profile and Pharmacological Context for Scientific Procurement


1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea (CAS 1797708-07-6) belongs to the pyrrolidinyl urea class of transient receptor potential vanilloid-1 (TRPV1) antagonists, structurally related to the clinical candidate SB-705498 [1]. The compound features a 4-ethoxyphenyl substituent on one urea nitrogen and a 5-trifluoromethylpyridin-2-yl pyrrolidine moiety on the other, defining its pharmacophoric identity within the broader vanilloid receptor antagonist chemical space [2].

Why Generic Substitution of 1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea Is Not Feasible for TRPV1-Focused Research Programs


Pyrrolidinyl urea TRPV1 antagonists are exquisitely sensitive to substituent identity on both termini; even minor modifications can drastically alter potency, selectivity, and pharmacokinetic profile [1]. The combination of a 4-ethoxyphenyl group with the 5-trifluoromethylpyridin-2-yl pyrrolidine core is non-redundant: replacement of the 4-ethoxy substituent with 2-bromo (SB-705498, CAS 501951-42-4) changes electronic effects, lipophilicity, and potential off-target interactions [2], while removal of the trifluoromethyl group (cf. CAS 1795458-33-1) is expected to reduce metabolic stability and receptor affinity . Therefore, this specific compound occupies a unique physicochemical and pharmacological niche that cannot be replicated by commercially available analogs.

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea vs. Closest Structural Analogs


TRPV1 Antagonist Potency Inferable from Class-Level SAR: CF3-Pyridine vs. Non-CF3 Analogs

While direct TRPV1 pIC50 data for the target compound are not publicly disclosed, class-level SAR from the pyrrolidinyl urea series indicates that the 5-trifluoromethyl substituent on the pyridine ring confers a >10-fold improvement in TRPV1 binding affinity compared to the non-fluorinated pyridine analogs [1]. SB-705498, which shares the same trifluoromethylpyridine core, exhibits a pKi of 7.6 for human TRPV1 (IC50 = 3 nM for capsaicin-mediated activation) [2]; the des-CF3 analog (CAS 1795458-33-1) is expected to exhibit significantly reduced potency based on matched molecular pair analysis across this chemotype .

TRPV1 antagonism Pain SAR

Lipophilicity and ADME Differentiation: 4-Ethoxyphenyl vs. 2-Bromophenyl (SB-705498)

The 4-ethoxyphenyl substituent in the target compound imparts a computed logP (clogP) of approximately 2.5, significantly lower than the 3.8 clogP of SB-705498 (2-bromophenyl analog) [1]. This ~1.3 log unit reduction in lipophilicity is within the optimal range for CNS drug candidates (clogP 2-4) and is expected to improve aqueous solubility and reduce plasma protein binding compared to the more lipophilic 2-bromophenyl derivative [2]. Additionally, the target compound's topological polar surface area (TPSA) of ~59 Ų is comparable to SB-705498 (~56 Ų), suggesting similar membrane permeability potential [1].

Lipophilicity ADME Drug-likeness

Selectivity Profile Differentiation: 4-Ethoxy vs. 2-Bromo Substitution and TRPM8 Counter-Screening

SB-705498 has been characterized as a selective TRPV1 antagonist with >100-fold selectivity over TRPM8 [1]. However, the 2-bromophenyl group in SB-705498 has been associated with residual TRPM8 activity in some analogs. The replacement of bromine with an ethoxy group is predicted to further reduce TRPM8 binding based on pharmacophore modeling of the TRPM8 ligand binding pocket, which favors halogen-substituted aromatic rings [2]. While direct selectivity data for the target compound are unavailable, the 4-ethoxyphenyl substitution pattern is expected to maintain or improve selectivity, an important consideration for pain models where TRPM8 antagonism can confound results.

Selectivity TRPM8 Off-target Pain

Synthetic Tractability and Procurement Cost Differentiation: No Bromine Substituent Simplifies Synthesis

The target compound lacks the aryl bromide moiety present in SB-705498 (CAS 501951-42-4). This structural simplification eliminates the need for brominated starting materials and the associated heavy metal contamination risks from palladium-catalyzed cross-coupling steps often required for installing aryl bromides [1]. The synthesis of the target compound can proceed via direct urea formation from commercially available 4-ethoxyphenyl isocyanate and 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine, a convergent two-step sequence without metal catalysis [2]. This translates to potentially lower procurement costs and reduced lead times for multi-gram quantities.

Synthesis Cost Scale-up Procurement

Optimal Research and Industrial Application Scenarios for 1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea


TRPV1-Mediated Pain and Inflammatory Disease Pharmacology Studies

The compound is suitable for functional studies of TRPV1 antagonism in capsaicin-, acid-, and heat-mediated activation assays, leveraging the conserved 5-trifluoromethylpyridin-2-yl pharmacophore that defines high-affinity binding. Its lower predicted lipophilicity (clogP 2.48) relative to SB-705498 (clogP ~3.8) may confer superior solubility in aqueous assay buffers, reducing the need for DMSO co-solvents [1]. Researchers should employ standard FLIPR or patch-clamp electrophysiology protocols to benchmark potency against SB-705498 (pKi 7.6) [2].

Structure-Activity Relationship (SAR) Studies for TRPV1 vs. TRPM8 Selectivity Optimization

This compound serves as a key probe for exploring the selectivity determinants between TRPV1 and TRPM8. The 4-ethoxyphenyl substitution pattern can be systematically varied to map the steric and electronic requirements for TRPV1 selectivity, with reference data from SB-705498 (TRPV1 pKi 7.6; >100-fold selectivity over TRPM8) [3].

In Vivo Pharmacokinetic and Efficacy Studies Requiring Moderate Lipophilicity

With a predicted clogP of 2.48 and TPSA of 59.39 Ų, the compound falls within the favorable CNS drug space defined by Wager et al. (clogP 2-4, TPSA < 76 Ų) [4]. This profile supports its use in rodent models of neuropathic and inflammatory pain where adequate brain penetration is desired, while potentially avoiding the excessive plasma protein binding and volume of distribution associated with higher clogP analogs like SB-705498.

Medicinal Chemistry Hit-to-Lead Optimization Campaigns

The compound's convergent, metal-free synthesis enables rapid analog generation for hit-to-lead optimization. Its 4-ethoxyphenyl moiety provides a distinct vector for further modification (e.g., alkyl chain extension, heteroatom substitution) that is orthogonal to the 2-bromophenyl-based optimization trajectories pursued with SB-705498 [5], thereby expanding accessible chemical space.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.